molecular formula C18H29N3O B7918302 (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7918302
M. Wt: 303.4 g/mol
InChI Key: NOLKJRMZGDVJCJ-IRXDYDNUSA-N
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Description

This compound is a chiral amino ketone featuring a piperidine ring substituted at the 3-position with a benzyl-methyl-amino group. Its stereochemistry is defined by (S)-configurations at both the amino-bearing carbon and the piperidine ring.

While direct biological data are absent in the provided evidence, its structural features—such as the piperidine ring and benzyl-methyl-amino substituent—imply possible interactions with aminergic receptors (e.g., dopamine or serotonin receptors) or proteases.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(13-21)20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKJRMZGDVJCJ-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and methyl groups using reagents like benzyl chloride and methyl iodide.

    Amino Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ in two primary aspects:

Substituent Type: Variations in the amino group attached to the benzyl moiety (e.g., methyl, isopropyl, cyclopropyl).

Position on Piperidine : Substitution at the 2-, 3-, or 4-position of the piperidine ring.

These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed comparison:

Substitution at the Piperidine 3-Position
Compound Name Substituent Type Molecular Formula Molecular Weight Key Features
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (Original) Benzyl-methyl-amino Likely C19H29N3O* ~315.46* Discontinued; moderate steric bulk due to methyl group .
(2S)-2-Amino-1-(3-{[benzyl(isopropyl)amino]methyl}-1-piperidinyl)-3-methyl-1-butanone (CAS 1354024-35-3) Benzyl-isopropyl-amino C21H33N3O 343.51 Increased lipophilicity (logP) from isopropyl group; available via Parchem .
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354029-15-4) Benzyl-cyclopropyl-amino C19H29N3O 315.46 Cyclopropyl enhances metabolic stability; rigid structure may improve target selectivity .

*Note: Exact formula for the original compound is inferred from analogs; direct evidence is unavailable.

Substitution at the Piperidine 4-Position
Compound Name Substituent Type Molecular Formula Molecular Weight Key Features
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 203047-48-7) Benzyl-cyclopropyl-amino C20H31N3O 329.48 4-position substitution alters spatial orientation; potential for distinct receptor binding .
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354026-74-6) Benzyl-ethyl-amino C20H31N3O 329.48 Ethyl group balances lipophilicity and solubility; positional isomerism may affect pharmacokinetics .
Substitution at the Piperidine 2-Position
Compound Name Substituent Type Molecular Formula Molecular Weight Key Features
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354027-37-4) Benzyl-cyclopropyl-amino C21H33N3O 343.51 2-position substitution introduces steric hindrance; may reduce membrane permeability .

Implications of Structural Differences

Substituent Effects: Methyl vs. Cyclopropyl: Cyclopropyl-containing analogs (e.g., CAS 1354029-15-4) exhibit enhanced rigidity, which may reduce enzymatic degradation and improve target engagement .

Positional Isomerism :

  • 3- vs. 4-Position : Substitution at the 4-position (e.g., CAS 203047-48-7) likely shifts the amine group’s spatial orientation, altering interactions with hydrophobic pockets in target proteins .
  • 2-Position : Substitution here (e.g., CAS 1354027-37-4) may disrupt binding to flat active sites due to steric clashes .

Biological Activity

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, a compound with a molecular formula of C19H31N3O and a molecular weight of 317.47 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is often associated with various biological activities. The presence of the amino group and the benzyl moiety contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

Antibacterial and Antifungal Properties

Research indicates that alkaloids, including derivatives similar to this compound, exhibit significant antibacterial and antifungal activities. Notably, compounds with a minimum inhibitory concentration (MIC) of less than 1 µg/mL have shown strong effects against various pathogenic bacteria and fungi .

Table 1: Antimicrobial Activity of Related Alkaloids

Compound NameMIC (µg/mL)Target Organisms
Alkaloid A<1Staphylococcus aureus, E. coli
Alkaloid B5.37Candida albicans
Alkaloid C0.02Pseudomonas aeruginosa

The antibacterial activity of this compound may involve disrupting bacterial cell membrane integrity. This disruption can lead to increased permeability, allowing for the entry of the compound into bacterial cells, where it can exert its effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in treating infections caused by resistant strains of bacteria. For example, one study demonstrated that derivatives exhibited potent activity against Enterococcus faecalis and E. coli, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .

Case Study: Efficacy Against Resistant Strains
A study conducted on various piperidine derivatives found that certain modifications led to improved antimicrobial properties. The derivatives were tested against common pathogens, revealing MIC values that indicated strong antibacterial activity, particularly in compounds structurally related to this compound .

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